Tris(1-pyrrolidinyl)phosphine

Catalog No.
S2756110
CAS No.
5666-12-6
M.F
C12H24N3P
M. Wt
241.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(1-pyrrolidinyl)phosphine

CAS Number

5666-12-6

Product Name

Tris(1-pyrrolidinyl)phosphine

IUPAC Name

tripyrrolidin-1-ylphosphane

Molecular Formula

C12H24N3P

Molecular Weight

241.319

InChI

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2

InChI Key

PXFLCAQHOZXYED-UHFFFAOYSA-N

SMILES

C1CCN(C1)P(N2CCCC2)N3CCCC3

solubility

not available

Tris(1-pyrrolidinyl)phosphine (CAS 5666-12-6) is a highly electron-rich, sterically demanding triaminophosphine ligand and organocatalyst. Featuring a moderate Tolman cone angle of 145°—isosteric with triphenylphosphine (PPh3)—it provides significantly stronger σ-donating capabilities than standard aryl phosphines. In industrial and laboratory procurement, it is primarily sourced as a monodentate P-donor ligand for palladium-catalyzed cross-coupling and desulfonylation, a Lewis base in metal-free organoboron copolymerizations, and a phosphitylation reagent for oligonucleotide synthesis. Its most critical procurement advantage lies in its structural ability to mimic the high nucleophilicity of tris(dimethylamino)phosphine (HMPT) while generating a non-toxic, water-soluble phosphine oxide byproduct, thereby eliminating the severe safety and regulatory burdens associated with carcinogenic hexamethylphosphoramide (HMPA) generation .

Procurement substitution of Tris(1-pyrrolidinyl)phosphine with cheaper or more common phosphines typically results in process failure or severe regulatory complications. Substituting with Triphenylphosphine (PPh3) fails in demanding nucleophilic phosphine catalysis (e.g., Kukhtin-Ramirez adduct formation) because PPh3 lacks the requisite σ-donating strength, often yielding negligible catalytic activity. Conversely, substituting with the closely related in-class analog Tris(dimethylamino)phosphine (P(NMe2)3) introduces critical environmental, health, and safety (EH&S) liabilities. While P(NMe2)3 offers similar nucleophilicity, its oxidation during phosphorus(III)-mediated reductive condensations generates hexamethylphosphoramide (HMPA), a highly toxic and known carcinogenic byproduct. Tris(1-pyrrolidinyl)phosphine entirely circumvents this hazard by producing a benign, water-soluble tris(pyrrolidino)phosphine oxide, maintaining equivalent synthetic yields while drastically simplifying aqueous workup and scale-up compliance [1].

Elimination of Carcinogenic Byproducts in Reductive Condensations

In phosphorus(III)-mediated reductive condensations of alpha-keto esters, the choice of triaminophosphine dictates the safety profile of the downstream process. While Tris(dimethylamino)phosphine provides high yields, it obligatorily generates hexamethylphosphoramide (HMPA), a highly toxic carcinogen that complicates aqueous extraction and waste disposal. Tris(1-pyrrolidinyl)phosphine provides equivalent synthetic conversion but generates tris(pyrrolidino)phosphine oxide—a non-toxic, water-soluble byproduct that is easily removed during standard aqueous workup [1].

Evidence DimensionByproduct toxicity and process safety
Target Compound DataGenerates non-toxic, water-soluble tris(pyrrolidino)phosphine oxide
Comparator Or BaselineTris(dimethylamino)phosphine generates highly toxic, carcinogenic HMPA
Quantified DifferenceComplete elimination of carcinogenic HMPA byproduct while maintaining equivalent synthetic yields
ConditionsPhosphorus(III)-mediated reductive condensation of alpha-keto esters (1.8 mmol scale)

Eliminating HMPA generation drastically reduces EH&S compliance costs and simplifies aqueous workup in pharmaceutical scale-up environments.

Enhanced Turnover Frequency in Organoboron Lewis Pair Catalysis

When utilized as a Lewis base in combination with Et3B for the metal-free alternating copolymerization of CO2 and propylene oxide (PO), Tris(1-pyrrolidinyl)phosphine demonstrates superior catalytic efficiency compared to its dimethylamino analog. Under standard conditions, the target compound achieved a Turnover Frequency (TOF) of 95 h–1, whereas Tris(dimethylamino)phosphine only reached 57 h–1. Both systems maintained >99% polymer selectivity, but the pyrrolidinyl variant provided significantly faster propagation [1].

Evidence DimensionCatalytic Turnover Frequency (TOF)
Target Compound Data95 h–1
Comparator Or BaselineTris(dimethylamino)phosphine (57 h–1)
Quantified Difference1.66x higher catalytic turnover frequency
Conditions[PO]/[(R2N)3P]/[Et3B] = 500/1/2 at 60 °C and 2.0 MPa for 2.0 h

Higher turnover frequency directly translates to lower catalyst loading requirements and increased throughput in green polycarbonate manufacturing.

Ligand-Controlled Stereoselectivity in Palladium-Catalyzed Desulfonylation

The specific combination of a moderate cone angle (145°) and moderate σ-donating property allows Tris(1-pyrrolidinyl)phosphine to exert profound stereocontrol in the palladium-catalyzed desulfonylation of allylic sulfones. In the synthesis of 1,3-dienes, Tris(1-pyrrolidinyl)phosphine strongly favors the formation of the internal (EE) diene in 90% yield. In stark contrast, substitution with the bulkier, stronger σ-donor Tris-tert-butylphosphine exclusively delivers the terminal (ET) diene in 90% yield [1].

Evidence DimensionRegio/stereoselectivity of diene product
Target Compound Data90% yield of internal (EE) diene
Comparator Or BaselineTris-tert-butylphosphine (90% yield of terminal (ET) diene)
Quantified DifferenceComplete inversion of stereoselectivity from terminal (ET) to internal (EE) diene
ConditionsPalladium-catalyzed desulfonylation of 21ETαβ intermediate

Predictable and switchable stereocontrol allows process chemists to selectively target specific diene isomers without altering the core synthetic route or starting materials.

HMPA-Free Phosphorus(III)-Mediated Reductive Condensations

Ideal for the scale-up synthesis of alpha-amino esters, peptide couplings, and Kukhtin-Ramirez adduct formations where avoiding the generation of carcinogenic hexamethylphosphoramide (HMPA) is a strict regulatory or safety requirement. It provides the necessary nucleophilicity while ensuring the byproduct is a benign, easily extractable oxide [1].

Metal-Free Polycarbonate Production (CO2/PO Copolymerization)

Serves as an optimal Lewis base in organoboron Lewis pair catalyst systems (e.g., alongside Et3B). It is the preferred choice over dimethylamino analogs due to its 1.66x higher turnover frequency (TOF), offering high polymer selectivity for green, scalable polycarbonate manufacturing [2].

Stereoselective Palladium-Catalyzed Cross-Coupling and Desulfonylation

The ligand of choice when targeting specific internal (EE) diene isomers in palladium-catalyzed desulfonylation, or when standard phosphines like PPh3 fail to provide sufficient electron density to the metal center. Its unique 145° cone angle provides precise steric control that bulkier ligands like P(t-Bu)3 cannot replicate[3].

XLogP3

2.1

Dates

Last modified: 08-16-2023

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